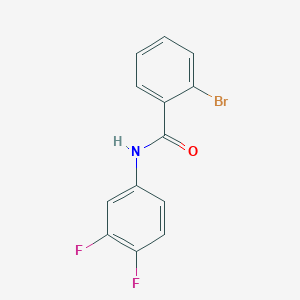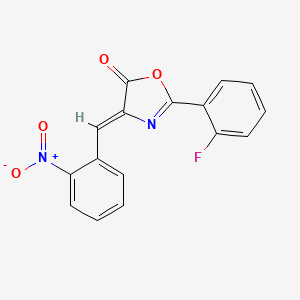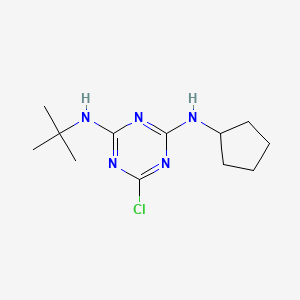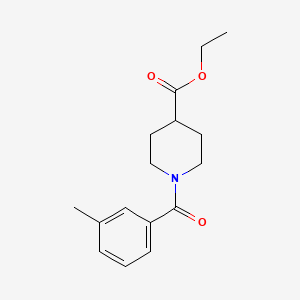
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a potential drug candidate that has shown promising results in various biological assays.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to its biological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In addition, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In addition, this compound has been shown to have antioxidant properties, which may contribute to its biological effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in scientific research. It can be used as a drug candidate, as well as a probe to study various biological processes. In addition, the synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
将来の方向性
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. In addition, this compound can be used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Furthermore, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Overall, N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound that has the potential to make significant contributions to scientific research.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-formyl-2-methylindole in the presence of a base to yield the desired product. The synthesis of this compound has been reported in the literature and can be carried out in a laboratory setting with relative ease.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use as a drug candidate. It has been shown to have anti-cancer, anti-inflammatory, and antiviral properties. In addition, this compound has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. The versatility of this compound makes it an attractive target for scientific research.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-7-8-14(20)9-17(12)21-19(24)10-22-13(2)16(11-23)15-5-3-4-6-18(15)22/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCGGVTSGQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)


![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)


![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)


![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)